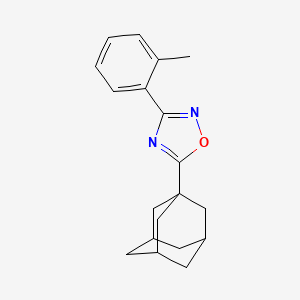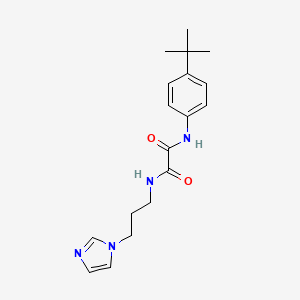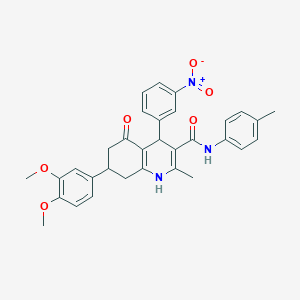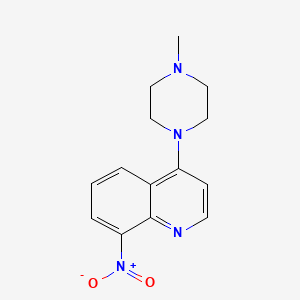![molecular formula C24H28N2O4 B4143559 N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4143559.png)
N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE
Overview
Description
N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a methoxyphenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the adamantane derivative, which undergoes acetylation to form 1-adamantylacetyl chloride. This intermediate is then reacted with 3-amino-4-methoxyphenylamine to form the corresponding amide. Finally, the furan ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The methoxyphenyl group can engage in various interactions with proteins and enzymes, while the furan ring may participate in electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylamine
- 3-Amino-1-adamantanol
- 1,3-Dehydroadamantane
Uniqueness
N-{3-[2-(ADAMANTAN-1-YL)ACETAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of an adamantane moiety, a methoxyphenyl group, and a furan ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-[[2-(1-adamantyl)acetyl]amino]-4-methoxyphenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-29-20-5-4-18(25-23(28)21-3-2-6-30-21)10-19(20)26-22(27)14-24-11-15-7-16(12-24)9-17(8-15)13-24/h2-6,10,15-17H,7-9,11-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVZEGGVJZSWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4,5-dimethyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4143480.png)

![N-[4-(4-METHOXYANILINO)PHENYL]-N'-PHENETHYLTHIOUREA](/img/structure/B4143492.png)

![4-(4-methoxyphenyl)-N-[4-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4143508.png)
![1-(2-methyl-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4143510.png)

![N-{1-[4-allyl-5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4143519.png)
![4-isopropyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4143520.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4143526.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B4143562.png)
![(2,2-dimethylpropyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4143568.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4143575.png)
